ANO61

Antiplatelet drug discovery Calcium signaling PAR1/4 receptor pathway

Researchers dissecting platelet activation pathways lack probes that cleanly separate thrombin/PAR from GPVI signaling. ANO61 selectively silences thrombin-induced cytosolic Ca2+ responses (IC50 47.7 μM) downstream of PAR1/4, with no GPVI cross-reactivity. • Use at 30-49 μM in washed platelet assays with Calcium-6 or Fura-2. • Pair with AF299 or ethopropazine for two-pathway discrimination experiments. • Requires plasma-free buffers; activity is abolished in PRP or whole blood. • Non-toxic ≤100 μM; suitable as HTS positive control and Z'-factor reference.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
Cat. No. B268339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANO61
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C
InChIInChI=1S/C18H20N2O2/c1-12(2)19-17(21)15-8-5-9-16(11-15)20-18(22)14-7-4-6-13(3)10-14/h4-12H,1-3H3,(H,19,21)(H,20,22)
InChIKeyOBXQJKLXJNGZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ANO61 Procurement Guide: Thrombin-Selective Antiplatelet Screening Hit with Defined Ca2+ Signaling Profile


ANO61 (CAS 940476-20-0; N-{3-[(isopropylamino)carbonyl]phenyl}-3-methylbenzamide) is a dibenzyl formamide derivative identified from an ultra-high-throughput screen of 16,635 chemically diverse small molecules for antiplatelet activity [1]. It selectively modulates thrombin-induced cytosolic Ca2+ responses in human platelets with an IC50 of 47.7 μM, acting downstream of the PAR1/4 receptor pathway rather than the GPVI–collagen axis [1]. With a molecular formula of C18H20N2O2, molecular weight of 296.36 g/mol, calculated XLogP3 of 3.2, and two hydrogen-bond donors and acceptors, ANO61 occupies physicochemical space consistent with orally bioavailable drug-like molecules [2].

Why ANO61 Cannot Be Replaced by AF299, Ethopropazine, or Standard Antiplatelet Agents in Thrombin-Pathway Research


ANO61 is the sole thrombin-pathway-selective hit among the three confirmed screening positives from the Fernández et al. UHT campaign; AF299 and ethopropazine each selectively suppress the CRP/GPVI signaling axis with no activity against thrombin-induced Ca2+ responses [1]. Substituting ANO61 with either AF299 or ethopropazine would therefore interrogate an entirely different platelet activation pathway. Clinically established antiplatelet agents—aspirin (COX inhibitor), P2Y12 antagonists (e.g., clopidogrel), or the PAR1 antagonist vorapaxar—operate through distinct molecular targets and do not replicate the dibenzyl formamide scaffold or the intracellular Ca2+-signaling modulation profile of ANO61 [1]. Furthermore, ANO61 exhibits a pronounced loss of activity in the presence of plasma, a property shared with AF299 but not ethopropazine, which constrains ANO61 to washed-platelet and defined-medium experimental systems rather than whole-blood or plasma-rich assays [1][2].

ANO61 Product-Specific Quantitative Evidence: Head-to-Head Selectivity, Plasma Stability, and Scaffold Differentiation


Evidence 1: Agonist-Pathway Selectivity — ANO61 Targets Thrombin/PAR1/4 Signaling, Not GPVI/CRP

ANO61 selectively inhibits thrombin-induced [Ca2+]i responses without affecting CRP-induced signals. In the same confirmatory 96-well plate assay using human Calcium-6-loaded platelets, ANO61 suppressed Ca2+ curves evoked by 4 nM thrombin with an IC50 of 47.7 μM, but showed no inhibition when platelets were stimulated with CRP [1]. By contrast, the co-identified hit AF299 inhibited 10 μg/mL CRP-induced Ca2+ responses with an IC50 of 48.6 μM and did not affect thrombin stimulation; ethopropazine inhibited 10 μg/mL CRP-induced Ca2+ responses with an IC50 of 31.7 μM and also failed to suppress thrombin-induced Ca2+ signals [1]. This mutually exclusive selectivity demonstrates that ANO61 provides a thrombin-pathway-specific chemical probe unavailable from the other hits.

Antiplatelet drug discovery Calcium signaling PAR1/4 receptor pathway

Evidence 2: Plasma Stability Deficit — ANO61 Activity Is Abolished in Platelet-Rich Plasma, Defining Its Experimental Envelope

ANO61 loses all inhibitory activity against collagen- and TRAP6-induced platelet aggregation when assayed in platelet-rich plasma (PRP) at the highest tested concentration of 48 μM [1]. The same plasma susceptibility was observed for AF299 (30–49 μM in PRP, no inhibition of collagen or TRAP6 aggregation) [1]. In sharp contrast, ethopropazine at 32 μM retained marked suppression of collagen-induced aggregation in PRP and additionally suppressed collagen-dependent thrombus buildup under arterial shear rate (1000 s⁻¹) in whole blood [1]. This plasma-instability profile differentiates ANO61 as a compound suited for washed-platelet, defined-buffer mechanistic studies rather than ex vivo whole-blood or PRP-based functional assays.

Plasma protein binding Ex vivo platelet assay Washed platelet pharmacology

Evidence 3: Chemical Scaffold Differentiation — Dibenzyl Formamide vs. Sulfonyl Imidazole vs. Phenothiazine

The three confirmed hits from the Fernández UHT screen represent three chemically distinct scaffolds [1]. ANO61 is a dibenzyl formamide (N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide; MW 296.4; XLogP3 3.2; 2 HBD; 2 HBA; 4 rotatable bonds) [2]. AF299 is an aromatic sulfonyl imidazole, and ethopropazine is a phenothiazine (profenamine, CAS 522-00-9)—a repurposed muscarinic antagonist originally used for Parkinson's disease [1]. No other dibenzyl formamide has been reported as a selective thrombin-pathway Ca2+ signaling modulator, making ANO61 the sole occupant of this chemical space for antiplatelet research [1].

Medicinal chemistry Scaffold novelty Structure–activity relationships

Evidence 4: EGTA-Independent Mechanism — ANO61 Acts Downstream of Extracellular Ca2+ Entry

The inhibitory effect of ANO61 on thrombin-induced Ca2+ responses persisted in the presence of extracellular EGTA, indicating that ANO61 suppresses intracellular Ca2+ signaling independently of extracellular Ca2+ influx [1]. Both AF299 and ethopropazine also retained their CRP-directed Ca2+ inhibition in EGTA-containing buffer, suggesting that all three hits act at the level of intracellular Ca2+ mobilization rather than receptor-operated Ca2+ channel blockade [1]. This contrasts with calcium channel blockers or agents that solely inhibit store-operated Ca2+ entry (SOCE), positioning ANO61 as a tool to dissect intracellular Ca2+ release mechanisms downstream of PAR1/4.

Intracellular calcium mobilization Store-operated calcium entry Signal transduction

Evidence 5: Potency Benchmarking Against Clinical PAR1 Antagonist Vorapaxar — Defining Research Tool vs. Drug Candidate Status

ANO61 inhibits thrombin-induced Ca2+ responses with an IC50 of 47.7 μM (4.77 × 10⁻⁵ M) in washed human platelets [1]. In comparison, the FDA-approved PAR1 antagonist vorapaxar (SCH 530348) inhibits thrombin-induced platelet aggregation with an IC50 of 47 nM (4.7 × 10⁻⁸ M) [2]. While these values derive from different assay readouts (Ca2+ flux vs. aggregation), the approximately 1,000-fold potency differential—combined with the complete loss of ANO61 activity in plasma—clearly demarcates ANO61 as a research-grade chemical probe rather than a clinical development candidate [1][2]. The Fernández study itself notes that all three hits require half-maximal effective concentrations >10 μM and should be subjected to analog programs to improve affinity while retaining drug-like properties [1].

PAR1 antagonism Drug discovery benchmarking Clinical candidate comparison

Defined Application Scenarios for ANO61 Based on Quantitative Differentiation Evidence


Scenario 1: Washed-Platelet Thrombin-Pathway Ca2+ Signaling Dissection

ANO61 is optimally deployed in washed human platelet assays using Calcium-6 or Fura-2 fluorescent reporters to isolate PAR1/4-mediated cytosolic Ca2+ dynamics [1]. Its EGTA-independent mechanism and lack of CRP-pathway cross-reactivity make it a selective intracellular calcium mobilization probe, clearly distinct from AF299 or ethopropazine, which exclusively target the GPVI/CRP axis. Recommended working concentrations: 30–49 μM for aggregation studies; 47.7 μM approximates the IC50 for Ca2+ response inhibition [1]. Use plasma-free buffer systems only, as PRP or whole blood abolishes ANO61 activity [1].

Scenario 2: Chemical Biology Tool for PAR1/4-vs-GPVI Pathway Discrimination

When paired with AF299 or ethopropazine, ANO61 enables two-pathway discrimination experiments: ANO61 selectively silences the thrombin/PAR arm while leaving CRP/GPVI responses intact, whereas AF299 or ethopropazine silence the GPVI arm without affecting thrombin signaling [1]. This combinatorial selectivity—validated in the same 96-well plate assay format—allows researchers to deconvolve which platelet activation pathway mediates a given functional outcome (e.g., granule secretion, integrin activation, thrombus formation) [1].

Scenario 3: Medicinal Chemistry Starting Point for Novel Thrombin-Pathway Inhibitors

The dibenzyl formamide scaffold of ANO61 occupies chemical space distinct from all clinically advanced PAR1/4 antagonists [1][2]. With MW 296.36, XLogP3 3.2, 2 HBD, and 4 rotatable bonds, ANO61 is compliant with oral drug-likeness guidelines, yet its micromolar potency and plasma instability necessitate analog synthesis [1]. Medicinal chemistry teams seeking a novel, non-himbacine, non-phenothiazine thrombin-pathway chemotype can use ANO61 as a tractable lead for scaffold-hopping and property optimization campaigns [1].

Scenario 4: High-Content Screening Reference Compound for Thrombin-Selective Ca2+ Assays

Given that ANO61 emerged from a 1,536-well UHT screening platform with an automated Ca2+-curve algorithm, it can serve as a thrombin-pathway positive control or reference standard in subsequent high-throughput platelet Ca2+ assays [1]. Its defined IC50 (47.7 μM at 4 nM thrombin) and non-toxicity at concentrations up to 100 μM provide a reproducible benchmark for Z'-factor determination and inter-plate normalization in screening campaigns [1].

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